molecular formula C11H14O2 B3056653 3-Methyl-4-phenylbutanoic acid CAS No. 7315-68-6

3-Methyl-4-phenylbutanoic acid

Cat. No. B3056653
CAS RN: 7315-68-6
M. Wt: 178.23 g/mol
InChI Key: CJBVVZBGGFKPDA-UHFFFAOYSA-N
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Description

3-Methyl-4-phenylbutanoic acid (MPB) is a naturally occurring compound found in the urine of patients with maple syrup urine disease (MSUD). MSUD is a rare genetic disorder that affects the metabolism of branched-chain amino acids (BCAAs) leucine, isoleucine, and valine. MPB is a metabolite of leucine and has been studied for its potential therapeutic applications in various fields of medicine.

Scientific Research Applications

Synthesis and Derivatives

  • Tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid have been synthesized, demonstrating the molecule's utility in chemical synthesis. The reactivity of the amino and carboxy terminal groups of 4-amino-3-phenylbutanoic acid is leveraged for creating tetrazole-containing derivatives, useful in various chemical applications (Putis, Shuvalova, & Ostrovskii, 2008).

Quantum Chemical Computations and Molecular Docking

  • Quantum chemical computations and molecular docking have been conducted on 4-amino-3-phenylbutanoic acid. These studies include analysis of molecular structure, vibrational spectra, UV-visible range, and non-linear optical properties. Such research elucidates the compound's potential in various scientific and industrial applications (Charanya, Sampathkrishnan, & Balamurugan, 2020).

Biocatalysis and Enantioselectivity

  • Research on biocatalytic deracemisation of α-hydroxy esters, like 2-hydroxy-4-phenylbutanoic acid, shows the potential of using enzymes for achieving high yield and enantioselectivity in chemical synthesis. This has implications in the pharmaceutical industry, particularly in the synthesis of enantiomerically pure compounds (Chadha & Baskar, 2002).

Analytical Chemistry Applications

  • A method involving the oxidation of microcystins to produce 2-methyl-3-methoxy-4-phenylbutanoic acid (MMPB) has been developed, enhancing the detection of microcystins in environmental samples. This showcases the compound's role in improving analytical techniques for environmental monitoring (Suchy & Berry, 2012).

Future Directions

: Duncan, K. D., Beach, D. G., Wright, E. J., Barsby, T., Gill, C. G., & Krogh, E. T. (2018). Direct online quantitation of 2-methyl-3-methoxy-4-phenyl butanoic acid for total microcystin analysis by condensed phase membrane introduction tandem mass spectrometry. Analytical Methods, 10(27), 3367–3375. Link : Suchy, P., & Berry, J. (2012). Detection of total microcystin in fish tissues based on lemieux oxidation, and recovery of 2-methyl-3-methoxy-4-phenylbutanoic acid (MMPB) by solid-phase microextraction gas chromatography-mass spectrometry (SPME-GC/MS). Free full text. Link : ChemSpider. (n.d.). PHENYLBUTYRIC ACID (C10H12O2). Link

properties

IUPAC Name

3-methyl-4-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9(8-11(12)13)7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBVVZBGGFKPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80993885
Record name 3-Methyl-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80993885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-phenylbutanoic acid

CAS RN

7315-68-6
Record name β-Methylbenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7315-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyric acid, 3-methyl-4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007315686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80993885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Methyl-4-phenylbutanoic acid was prepared in a similar manner as 4-(2-methoxy-phenyl)-3-methyl-butyric acid of Example 32 except using 1-phenylpropan-2-one. 1H NMR (400 MHz, CDCl3) δ 7.31-7.14 (m, 5H), 2.65 (dd, J=13.3, 6.7 Hz, 1H), 2.53 (dd, J=13.3, 7.4 Hz, 1H), 2.38 (dd, 14.9, 5.5 Hz, 1H), 2.28 (app. sext. J=6.7 Hz, 1H), 2.17 (dd, 14.5, 7.8 Hz, 1H), 0.98 (d, J=6.6 Hz, 3H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
E Leete, AR Friedman - Journal of the American Chemical Society, 1964 - ACS Publications
… calculated amount of chromic acid in sulfuric acid to 3-methyl-4phenylbutanoic acid (VII).10 … Schmidt Reaction on 3-Methyl-4-phenylbutanoic Acid.—The sodium salt of 3-methy 1-4-…
Number of citations: 17 pubs.acs.org
SV Frye, EL Eliel - The Journal of Organic Chemistry, 1985 - ACS Publications
… (R)-(+)-3-Hydroxy-3-methyl-4-phenylbutanoic Acid (8). A mixture of 3 N NaOH (12 mL) and 30% H202(4.5 mL) was added to hydroxy nitrile 5 (330 mg, 1.9 mmol), and the mixture was …
Number of citations: 43 pubs.acs.org
M Falk - Journal of the American Chemical Society, 1964 - ACS Publications
… 3-Methyl-4-phenylbutanoic Acid.—3-Methyl-4-phenylbutanal (48.6 mg., 0.30 mmole) was … Schmidt Reaction on 3-Methyl-4-phenylbutanoic Acid.—The sodium salt of 3-methy 1-4-…
Number of citations: 48 pubs.acs.org
X Sun, L Zhou, CJ Wang, X Zhang - Angewandte Chemie, 2007 - Wiley Online Library
… hydrogenations of aliphatic acids 1 n and 1 o were also conducted smoothly with good enantioselectivities (74 % and 70 % ee, respectively) to produce 3-methyl-4-phenylbutanoic acid (…
Number of citations: 54 onlinelibrary.wiley.com
AD Cross, P Crabbe - Journal of the American Chemical Society, 1964 - ACS Publications
The stereochemistry at positions 16 and 17 of some 16a-and 16/3-substituted pregnenes and 17a-pregnenes has been investigated in an nmr examination of 16, 17 proton-proton …
Number of citations: 44 pubs.acs.org
RD Hill, AM Unrau, DT Canvin - Canadian Journal of Chemistry, 1966 - cdnsciencepub.com
… ttobtained from a Schmidt reaction on the sodium salt of 3-methyl-4-phenylbutanoic acid. itobtained from a Schmidt reaction on the sodium salt of 2-methyl-3-phenylpropanoic acid. …
Number of citations: 25 cdnsciencepub.com
FG Morin, WJ Horton, DM Grant… - Journal of the …, 1983 - ACS Publications
Carbon-13chemical shift data havebeen acquired for 36 methylated tetralins and tetrahydroanthracenes. A least-squares regression analysis has been undertaken on the ring …
Number of citations: 34 pubs.acs.org
D Berkeš, P Jakubec, D Winklerová… - Organic & …, 2007 - pubs.rsc.org
… The stereochemistry of 2-amino-3-methyl-4-phenylbutanoic acid in the last two natural species remains unassigned. In addition, γ-hydroxy substituted β-methyl-α-homophenylalanines …
Number of citations: 24 pubs.rsc.org
GR Pettit, SB Singh, GM Cragg - The Journal of Organic …, 1985 - ACS Publications
… (R)-(+)-3-Hydroxy-3-methyl-4-phenylbutanoic Acid (8). A mixture of 3 N NaOH (12 mL) and 30% H202(4.5 mL) was added to hydroxy nitrile 5 (330 mg, 1.9 mmol), and the mixture was …
Number of citations: 96 pubs.acs.org
RVA Orru, I Osprian, W Kroutil, K Faber - Synthesis, 1998 - thieme-connect.com
Natural (R)-(−)-mevalonolactone (2) was synthesized in eight steps in 55% total yield and> 99% ee employing an enantioconvergent chemoenzymatic route. In the key step, 2-benzyl-2-…
Number of citations: 26 www.thieme-connect.com

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